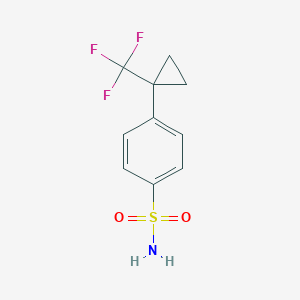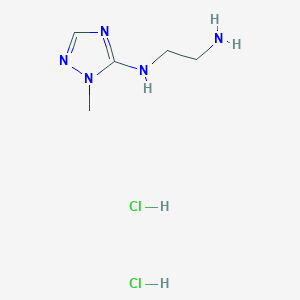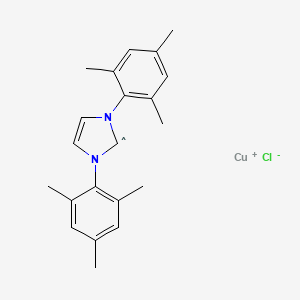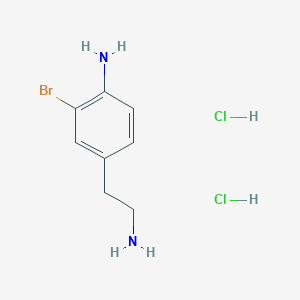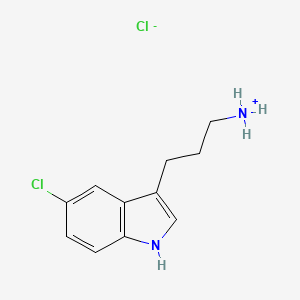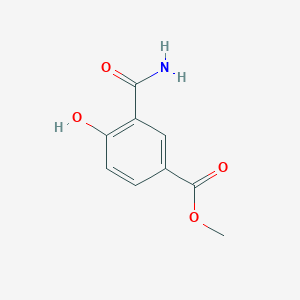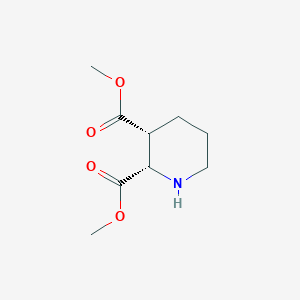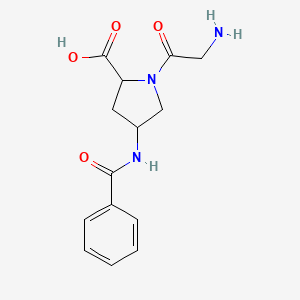
1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gap-134, also known as ZP 1609 or Danegaptide, is a potent and selective gap junction modifier. It is a dipeptide analog of the antiarrhythmic hexapeptide, Rotigaptide. Gap-134 has shown significant potential in preventing age-related ventricular fibrosis and improving cardiac conduction .
Méthodes De Préparation
Gap-134, chemically known as (2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid, can be synthesized through a series of chemical reactionsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
Gap-134 undergoes various chemical reactions, including:
Oxidation: Gap-134 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: Gap-134 can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents.
Applications De Recherche Scientifique
Gap-134 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study gap junction modulation and its effects on cellular communication.
Biology: Gap-134 is used to investigate the role of gap junctions in various biological processes, including cell signaling and tissue homeostasis.
Medicine: The compound has shown promise in preventing ventricular fibrosis and improving cardiac conduction, making it a potential therapeutic agent for cardiac diseases.
Industry: Gap-134 is used in the development of new pharmaceuticals and as a research tool in drug discovery
Mécanisme D'action
Gap-134 exerts its effects by modulating gap junctions, specifically targeting Connexin43. It increases the expression and phosphorylation of Connexin43, which enhances gap junction communication and prevents the down-regulation of Connexin43 associated with age-related ventricular fibrosis. The molecular pathways involved include the activation of signaling pathways that regulate Connexin43 expression and localization .
Comparaison Avec Des Composés Similaires
Gap-134 is unique in its selective and potent modulation of gap junctions. Similar compounds include:
Rotigaptide: An antiarrhythmic hexapeptide with similar gap junction-modulating properties.
GW788388: Another gap junction modulator with different chemical properties and applications. Gap-134 stands out due to its oral bioavailability and effectiveness in preventing ventricular fibrosis
Propriétés
IUPAC Name |
1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c15-7-12(18)17-8-10(6-11(17)14(20)21)16-13(19)9-4-2-1-3-5-9/h1-5,10-11H,6-8,15H2,(H,16,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZKIHUJGMSVFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
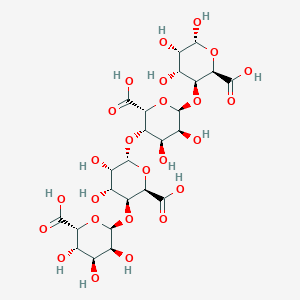

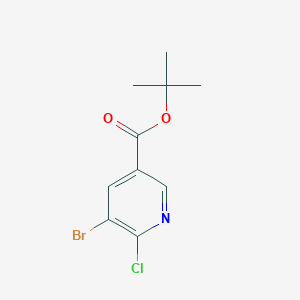
![4-[1-(Trifluoromethyl)-cyclopropyl]benzenesulfonyl chloride](/img/structure/B8118362.png)
